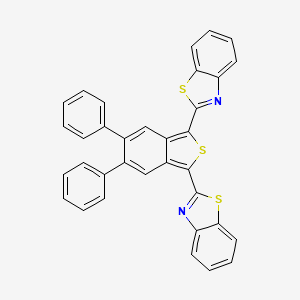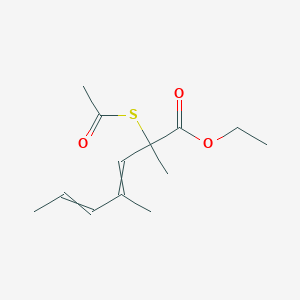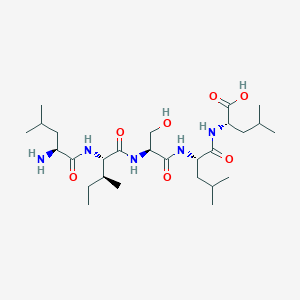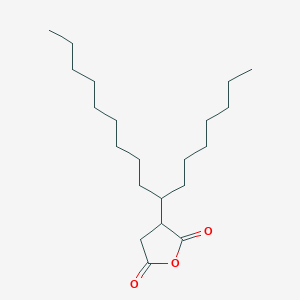![molecular formula C19H28N4O7 B12590606 1-{[(Prop-2-en-1-yl)oxy]carbonyl}-L-prolyl-L-alanylglycyl-L-proline CAS No. 573690-71-8](/img/structure/B12590606.png)
1-{[(Prop-2-en-1-yl)oxy]carbonyl}-L-prolyl-L-alanylglycyl-L-proline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[(Prop-2-en-1-yl)oxy]carbonyl}-L-prolyl-L-alanylglycyl-L-proline is a complex organic compound that belongs to the class of peptides This compound is characterized by its unique structure, which includes a proline residue linked to an alanyl-glycyl sequence, with a prop-2-en-1-yloxycarbonyl group attached
Méthodes De Préparation
The synthesis of 1-{[(Prop-2-en-1-yl)oxy]carbonyl}-L-prolyl-L-alanylglycyl-L-proline involves several steps, starting with the protection of amino groups using the prop-2-en-1-yloxycarbonyl group. The synthetic route typically includes the following steps:
Protection of Amino Groups: The amino groups of the proline and alanine residues are protected using the prop-2-en-1-yloxycarbonyl group.
Peptide Bond Formation: The protected amino acids are then coupled using standard peptide coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups are removed under acidic conditions to yield the final peptide.
Industrial production methods for this compound may involve solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and scalable production of peptides.
Analyse Des Réactions Chimiques
1-{[(Prop-2-en-1-yl)oxy]carbonyl}-L-prolyl-L-alanylglycyl-L-proline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the prop-2-en-1-yloxycarbonyl group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and methanol, as well as catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-{[(Prop-2-en-1-yl)oxy]carbonyl}-L-prolyl-L-alanylglycyl-L-proline has a wide range of scientific research applications:
Chemistry: The compound is used in the synthesis of complex peptides and as a building block for more intricate molecular structures.
Biology: It is utilized in studies related to protein-protein interactions and enzyme-substrate specificity.
Industry: It is used in the production of peptide-based materials and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-{[(Prop-2-en-1-yl)oxy]carbonyl}-L-prolyl-L-alanylglycyl-L-proline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces. The pathways involved in its action may include signal transduction pathways and metabolic pathways, depending on the specific application.
Comparaison Avec Des Composés Similaires
1-{[(Prop-2-en-1-yl)oxy]carbonyl}-L-prolyl-L-alanylglycyl-L-proline can be compared with other similar compounds, such as:
1-{[(2-Methyl-2-propanyl)oxy]carbonyl}-L-prolyl-L-proline: This compound has a similar structure but with a different protecting group.
N6-((Prop-2-yn-1-yloxy)carbonyl)-L-lysine hydrochloride: This compound is used in bioorthogonal reactions and has a similar protecting group but different amino acid residues.
The uniqueness of this compound lies in its specific sequence of amino acids and the presence of the prop-2-en-1-yloxycarbonyl group, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
573690-71-8 |
|---|---|
Formule moléculaire |
C19H28N4O7 |
Poids moléculaire |
424.4 g/mol |
Nom IUPAC |
(2S)-1-[2-[[(2S)-2-[[(2S)-1-prop-2-enoxycarbonylpyrrolidine-2-carbonyl]amino]propanoyl]amino]acetyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C19H28N4O7/c1-3-10-30-19(29)23-9-4-6-13(23)17(26)21-12(2)16(25)20-11-15(24)22-8-5-7-14(22)18(27)28/h3,12-14H,1,4-11H2,2H3,(H,20,25)(H,21,26)(H,27,28)/t12-,13-,14-/m0/s1 |
Clé InChI |
LQHFXIRGOYXVPO-IHRRRGAJSA-N |
SMILES isomérique |
C[C@@H](C(=O)NCC(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)OCC=C |
SMILES canonique |
CC(C(=O)NCC(=O)N1CCCC1C(=O)O)NC(=O)C2CCCN2C(=O)OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-5-[(1H-pyrrol-2-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B12590532.png)


![1-[1-(Propan-2-yl)piperidin-4-yl]-4-(pyridin-2-yl)piperazine](/img/structure/B12590544.png)

![7-Hexyl-1,3-dimethylthieno[3,2-G]pteridine-2,4-dione](/img/structure/B12590562.png)
![5-Chloro-2-hydroxy-N-[3-(2-phenylbutoxy)phenyl]benzamide](/img/structure/B12590568.png)

![2,2'-(1,10-Phenanthroline-2,9-diyl)bis[N-(2,4-dinitrophenyl)acetamide]](/img/structure/B12590580.png)


![4-{[Dodecyl(dimethyl)silyl]oxy}pent-3-en-2-one](/img/structure/B12590616.png)


